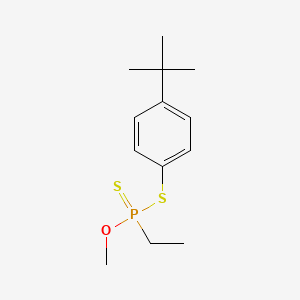

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate

CAS No.: 2984-66-9

Cat. No.: VC16510562

Molecular Formula: C13H21OPS2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2984-66-9 |

|---|---|

| Molecular Formula | C13H21OPS2 |

| Molecular Weight | 288.4 g/mol |

| IUPAC Name | (4-tert-butylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3 |

| Standard InChI Key | VHRBNSDFBAIBIO-UHFFFAOYSA-N |

| Canonical SMILES | CCP(=S)(OC)SC1=CC=C(C=C1)C(C)(C)C |

Introduction

Synthesis

The synthesis of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate typically involves multi-step reactions using phosphonothioate chemistry. Key steps include:

-

Preparation of Precursors: Reacting phenolic or thiol derivatives with phosphorus-based reagents.

-

Reaction Conditions: Employing controlled temperatures and catalysts (e.g., Lewis acids like aluminum chloride) to enhance yield.

-

Purification: Techniques such as recrystallization or chromatography are used to achieve high-purity products.

Applications

This compound has diverse applications due to its organophosphorus backbone:

Agricultural Use

-

Insecticidal and Herbicidal Properties: Phosphonodithioates are known to inhibit specific enzymes in pests, disrupting metabolic pathways.

-

Antimicrobial Activity: Potential use in controlling microbial growth on crops.

Pharmaceutical Potential

-

Preliminary studies suggest that such compounds may have applications in drug development due to their enzyme-inhibitory properties.

Chemical Research

-

Used as a model compound for studying organophosphorus chemistry due to its unique structure.

Biological Activity

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate exhibits biological activity typical of organophosphorus compounds:

-

Enzyme Inhibition: Targets enzymes involved in neurotransmitter regulation or pest metabolism.

-

Toxicity Profile: Requires careful evaluation for safety in agricultural and pharmaceutical contexts.

Stability and Reactivity

The stability of this compound under different conditions is critical for its practical applications:

-

pH Sensitivity: Stability varies with pH levels.

-

Thermal Stability: Stable under moderate temperatures but may decompose at elevated levels.

-

Reactivity with Other Chemicals: Typical of phosphonodithioates, it can undergo hydrolysis or oxidation depending on environmental conditions.

Comparison with Related Compounds

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Ethyl phosphonothioate | Contains a phosphonate group | Lacks aromatic substituent |

| Methyl phosphonodithioate | Similar dithioate structure | No bulky substituents |

| S-ethyl O-ethyl phosphonothioate | Phosphonate backbone | Different alkyl groups |

The bulky tert-butyl group in S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate provides steric hindrance, influencing both its chemical reactivity and biological activity compared to simpler analogs.

Safety and Environmental Considerations

As an organophosphorus compound, this chemical requires careful handling:

-

Toxicity Concerns: Potential neurotoxic effects necessitate controlled use.

-

Environmental Impact: Degradation products must be assessed for ecological safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume